molecular formula C20H35NO13 B1143818 Validamycin D CAS No. 12650-67-8

Validamycin D

Cat. No. B1143818
CAS RN: 12650-67-8
M. Wt: 497.491
InChI Key:
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Description

Synthesis Analysis

The synthesis of Validamycin D, along with its analogs Validamycins C and F, has been achieved through detailed synthetic pathways. A critical step in the synthesis involves the use of a blocked derivative of (+)-validoxylamine A. The synthesis process includes condensation with glycosyl donor, followed by deprotection and acetylation to obtain the fully synthesized molecules (Miyamoto & Ogawa, 1991).

Molecular Structure Analysis

The molecular structure of Validamycin D and its relatives is characterized by a unique assembly of sugar units. These compounds are known for their cyclic structure, which is crucial for their biological activity. The molecular synthesis and structural elucidation studies have significantly contributed to understanding the complex architecture of these molecules and their mechanism of action at the molecular level.

Chemical Reactions and Properties

Validamycin D undergoes various chemical reactions, including glycosylation, deprotection, and acetylation, as part of its synthesis process. These reactions are critical for constructing the validamycin core structure and attaching sugar units to form the active compound. The chemical properties of Validamycin D are closely linked to its structure, contributing to its stability and reactivity under different conditions.

Physical Properties Analysis

The physical properties of Validamycin D, such as solubility, melting point, and crystalline structure, are influenced by its molecular composition. These properties are essential for determining the compound's suitability for different applications, including its formulation into agricultural products. The synthesis and purification methods directly impact the physical characteristics of the final product.

Chemical Properties Analysis

The chemical properties of Validamycin D, including its reactivity with other compounds and stability under various conditions, are key to its function as a bioactive molecule. These properties are determined by the functional groups present in its structure and the spatial arrangement of its molecular components. Understanding these properties is crucial for exploring its potential uses in industry and environmental management.

  • Miyamoto, Y., & Ogawa, S. (1991). Synthetic studies on antibiotic validamycins. Part 14. Total synthesis of (+)-validamycins C, D and F. Journal of The Chemical Society-perkin Transactions 1. (source)

Scientific Research Applications

  • Insect Pest Control : Validamycin effectively inhibits trehalase activity and chitin synthesis in insects like Diaphorina citri, causing abnormal phenotypes and offering a potential method for pest control (Yu et al., 2020).

  • Plant Disease Management : It is used to control Fusarium head blight in crops by inhibiting mycotoxin biosynthesis and inducing host resistance (Li et al., 2019).

  • Biosynthesis Study : Research on the gene cluster responsible for validamycin biosynthesis in Streptomyces hygroscopicus offers insights into its production and potential genetic modifications for enhanced effectiveness (Yu et al., 2005).

  • Validamycin Derivatives and Production Improvement : Studies focus on cloning and expression techniques to improve the production of validamycin and its derivatives, which are crucial for agricultural applications (Fan et al., 2013).

  • Antifungal and Antimicrobial Properties : Validamycin shows moderate antifungal activity and is used as an antifungal agent in agriculture. It also has properties that can be harnessed to create new antifungal-related compounds (Xu et al., 2009).

  • Environmental Impact and Bio-safety : Assessments of validamycin on agro-ecosystems, including its effects on soil microbial biomass, have been conducted to ensure its safe and sustainable use in agriculture (Qian et al., 2007).

  • Optimization of Production Processes : Research on nitrogen concentration and fermentation conditions has been conducted to optimize the production of validamycin, enhancing its efficiency and yield (Wei et al., 2012).

Future Directions

Validamycin A has been successfully applied in the fight against phytopathogenic fungi . It has potential for further control of pests like S. litura and could be considered for designing new, clinically interesting, antifungal-related compounds .

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO13/c22-3-6-1-8(13(26)16(29)11(6)24)21-9-2-7(12(25)17(30)14(9)27)5-33-20-19(32)18(31)15(28)10(4-23)34-20/h1,7-32H,2-5H2/t7-,8+,9+,10-,11-,12-,13+,14+,15-,16+,17+,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOSEJASWWCMOA-VLWZCVIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)O)COC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Validamycin D

CAS RN

12650-67-8
Record name Validamycin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
35
Citations
Y Kameda, N Asano, T Yamaguchi… - The Journal of …, 1986 - jstage.jst.go.jp
Sir: The validamycins produced by Streptomyces hygroscopicrrs subsp. limoneus comprise the eight components, validamycins AF an Page 1 1491 VOL. XXXIX NO. 10 THE JOURNAL …
Number of citations: 64 www.jstage.jst.go.jp
S Horii, Y KAMEDA, K KAWAHARA - The Journal of Antibiotics, 1972 - jstage.jst.go.jp
… 0.5 Nsulfuric acid, for 3 hours) of validamycins C, E and F gave validamycin Aas a partial hydrolysis product, but no validamycin Acould be isolated from the hydrolyzate of validamycin D…
Number of citations: 86 www.jstage.jst.go.jp
N ASANO, KEN TANAKA, Y KAMEDA… - The Journal of …, 1991 - jstage.jst.go.jp
… Also it has been found that validamycin Ais more readily taken up into the mycelia than validoxylamine Aand validamycin D(7-0-a-Glc-VA). R. solani mayhave an oligosaccharide …
Number of citations: 11 www.jstage.jst.go.jp
Y Miyamoto, S Ogawa - Journal of the Chemical Society, Perkin …, 1991 - pubs.rsc.org
… was conveniently utilized for a synthesis of validamycin D. On … afford the protected derivative 38 of validamycin D in 49% yield. … then acetylated to give validamycin D undecaacetate 39 (…
Number of citations: 7 pubs.rsc.org
N Asano, M Takeuchi, Y Kameda, K Matsui… - The Journal of …, 1990 - jstage.jst.go.jp
… Validamycins Aand Dprovided over 50%mortality, but validamycin Ashowed a lower adult ecdysis rate from normal pupae than validamycin D, although they had the sameextent …
Number of citations: 107 www.jstage.jst.go.jp
N Asano, T Yamaguchi, Y Kameda… - The Journal of …, 1987 - jstage.jst.go.jp
… As to validamycin D, only trace amounts of validoxylamine Awere detected from the mycelium within 30 minutes. In order to investigate whether validamycin Ainhibits a trehalase of R. …
Number of citations: 161 www.jstage.jst.go.jp
H Dong - 1998 - search.proquest.com
To study the biosynthesis of the pseudotrisaccharide antibiotic, validamycin A, a number of compounds, which were believed to be potential precursors to the antibiotic, in their $\sp2 $ H…
Number of citations: 2 search.proquest.com
S Ogawa, T Toyokuni, Y Miyamoto - Studies in Natural Products Chemistry, 2019 - Elsevier
This review describes the results of synthetic studies undertaken by the authors of this chapter on carbasugars over the last 30 years or so. These studies took advantage of the long-…
Number of citations: 2 www.sciencedirect.com
YG Zheng, YF Wu, YP Xue, YC Shen - Chemical Engineering …, 2006 - Taylor & Francis
… White validamycin D, A, B, and E powder were obtained. The yields of validamycin A and B were 58.9% and 89.5% respectively. The separation process was scaled up to a Φ300 × …
Number of citations: 3 www.tandfonline.com
Y Kameda, S Horii, T Yamano - The Journal of Antibiotics, 1975 - jstage.jst.go.jp
… yield of validamycin D was obtained after approximately … of validamycin D was decreased by further cultivation. While in the case of Corynebacterium sp., the yield of validamycin D was …
Number of citations: 57 www.jstage.jst.go.jp

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